molecular formula C19H17Cl3F7N5O2 B1193777 Umibecestat HCl

Umibecestat HCl

カタログ番号: B1193777
分子量: 586.7168
InChIキー: KBPLESWWYQZTNY-UXHRTOHASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Umibecestat, also known as CNP-520, is a beta-secretase inhibitor and is a drug candidate for prevention trials in Alzheimer's disease. CNP520 has a selectivity, pharmacodynamics, and distribution profile suitable for AD prevention studies. CNP520 reduced brain and cerebrospinal fluid (CSF) Aβ in rats and dogs, and Aβ plaque deposition in APP-transgenic mice. CNP520 reduces Aβ load and neuroinflammation in APP‐transgenic mice

科学的研究の応用

Alzheimer's Disease Prevention Trials

Umibecestat was evaluated in pivotal Phase 2/3 clinical trials aimed at preventing Alzheimer's disease in cognitively unimpaired individuals at genetic risk. However, these trials were discontinued due to observed cognitive decline among participants receiving the drug, raising concerns about its safety profile. Specifically, participants exhibited mild cognitive worsening early in treatment, which reversed after discontinuation .

Cognitive Function Studies

Research has indicated that while umibecestat effectively reduced amyloid-beta levels in the brain and cerebrospinal fluid, it was associated with a statistically significant but non-progressive decline in cognitive performance on certain assessments, such as the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) . This finding suggests that while umibecestat has a pharmacological effect on amyloid levels, its impact on cognitive function may warrant further investigation.

Case Study Summary Table

Study/Trial NameObjectivePopulationKey FindingsOutcome
Alzheimer’s Prevention Initiative Generation ProgramEvaluate safety and efficacy for AD preventionCognitively unimpaired individuals at genetic risk (n=1560)Mild cognitive decline observed; reversal post-washoutDiscontinued due to safety concerns
Phase 2a StudyAssess safety and tolerabilityHealthy participants aged ≥60 years (n=~200)Safe up to 85 mg doses; reduced CSF Aβ 1-40 levelsContinued research warranted

Implications for Future Research

Despite the discontinuation of major trials, findings from studies involving umibecestat highlight critical insights into BACE inhibition's role in AD prevention. The early cognitive decline observed suggests that while lowering amyloid-beta levels is achievable, the consequences on cognitive health must be carefully monitored. Future research may focus on:

  • Long-term Effects : Investigating the long-term effects of BACE inhibition on cognitive function and overall brain health.
  • Alternative Dosing Strategies : Exploring different dosing regimens or combinations with other therapeutic agents to mitigate cognitive side effects while achieving amyloid reduction.
  • Biomarker Development : Identifying biomarkers that could predict individual responses to BACE inhibitors like umibecestat.

特性

分子式

C19H17Cl3F7N5O2

分子量

586.7168

IUPAC名

N-{6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-3,6-dihydro-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl}-3-chloro-5- (trifluoromethyl)pyridine-2-carboxamide dihydrochloride

InChI

InChI=1S/C19H15ClF7N5O2.2ClH/c1-16(7-34-17(2,15(28)32-16)19(25,26)27)13-10(21)3-4-11(30-13)31-14(33)12-9(20)5-8(6-29-12)18(22,23)24;;/h3-6H,7H2,1-2H3,(H2,28,32)(H,30,31,33);2*1H/t16-,17+;;/m0../s1

InChIキー

KBPLESWWYQZTNY-UXHRTOHASA-N

SMILES

O=C(C1=NC=C(C(F)(F)F)C=C1Cl)NC2=NC([C@]3(C)CO[C@](C(F)(F)F)(C)C(N)=N3)=C(F)C=C2.[H]Cl.[H]Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CNP520;  CNP 520;  CNP-520;  Umibecestat HCl;  Umibecestat hydrochloride

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Umibecestat HCl
Reactant of Route 2
Reactant of Route 2
Umibecestat HCl
Reactant of Route 3
Reactant of Route 3
Umibecestat HCl
Reactant of Route 4
Reactant of Route 4
Umibecestat HCl
Reactant of Route 5
Umibecestat HCl
Reactant of Route 6
Umibecestat HCl

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。